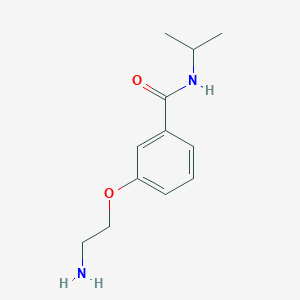![molecular formula C11H11N3O2S2 B1519002 2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 1039819-10-7](/img/structure/B1519002.png)
2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Vue d'ensemble
Description
“2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a chemical compound with the CAS Number: 1039819-10-7 . It has a molecular weight of 281.36 .
Molecular Structure Analysis
The compound’s IUPAC name is “{[4-cyclopropyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” and its InChI Code is "1S/C11H11N3O2S2/c15-9(16)6-18-11-13-12-10(8-2-1-5-17-8)14(11)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,15,16)" .Applications De Recherche Scientifique
Pharmaceutical Drug Development
This compound, due to the presence of a thiophene ring, is significant in the development of pharmaceutical drugs. Thiophene derivatives are known for their wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities . The specific structure of this compound could be explored for its potential efficacy in treating diseases that require modulation of biological pathways.
Antimicrobial Agents
The triazole and thiophene moieties present in the compound are often associated with antimicrobial properties. Research could focus on synthesizing new derivatives that enhance these properties for use as potent antimicrobial agents against resistant strains of bacteria and fungi .
Anti-Cancer Agents
The structural complexity of this compound makes it a candidate for anti-cancer research. Its ability to interact with various biological targets can be harnessed to develop novel anti-cancer agents, particularly those that target specific pathways involved in cancer cell proliferation .
Agricultural Chemicals
Compounds with thiophene rings have been used in the development of agricultural chemicals, particularly as insecticides and herbicides. The unique structure of this compound could lead to the creation of more effective and environmentally friendly agricultural chemicals .
Material Science
In material science, the compound’s molecular framework could be utilized in the synthesis of organic semiconductors due to the conductive nature of thiophene. This application could revolutionize the production of electronic devices, offering a more sustainable alternative to traditional materials .
Enzyme Inhibition
The triazole component is known for its role in enzyme inhibition. This compound could be studied for its potential to inhibit specific enzymes that are crucial in disease progression, offering a new approach to treat various illnesses .
Analytical Chemistry
Due to its unique chemical structure, this compound can serve as a standard or reagent in analytical procedures, helping to identify or quantify other substances through techniques like chromatography or spectrometry .
Chemical Synthesis
Lastly, this compound can act as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for various chemical modifications, making it a valuable tool in synthetic chemistry for creating a diverse array of chemical entities .
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c15-9(16)6-18-11-13-12-10(8-2-1-5-17-8)14(11)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRFQJKADVXZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=C2SCC(=O)O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



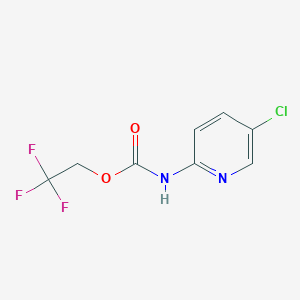

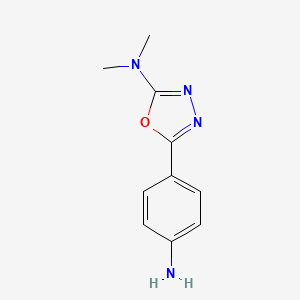

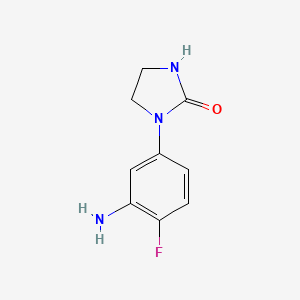
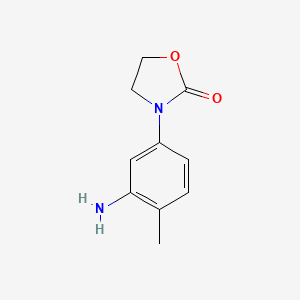
![3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518927.png)
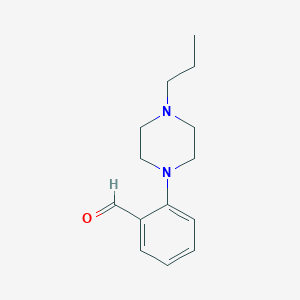
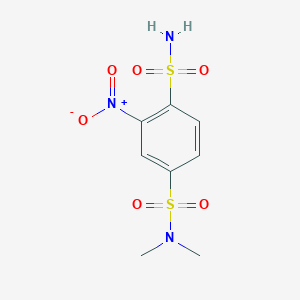
![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)

